1-(Phenylsulfonyl)-2-butanone
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Overview
Description
1-(Phenylsulfonyl)butan-2-one is an organic compound with the molecular formula C10H12O3S It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to a phenyl ring and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with butan-2-one in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, the synthesis of 1-(phenylsulfonyl)butan-2-one may involve continuous flow processes to ensure efficient production. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production cost .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)butan-2-one undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted sulfones with different functional groups.
Scientific Research Applications
1-(Phenylsulfonyl)butan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)butan-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
- 1-(Phenylsulfonyl)propan-2-one
- 1-(Phenylsulfonyl)pentan-2-one
- 1-(Phenylsulfonyl)hexan-2-one
Comparison: 1-(Phenylsulfonyl)butan-2-one is unique due to its specific chain length and the position of the sulfonyl group. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications .
Properties
CAS No. |
33597-94-3 |
---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
1-(benzenesulfonyl)butan-2-one |
InChI |
InChI=1S/C10H12O3S/c1-2-9(11)8-14(12,13)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
InChI Key |
SMYSSDAIMUTBFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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